Tellurium(IV) isopropoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

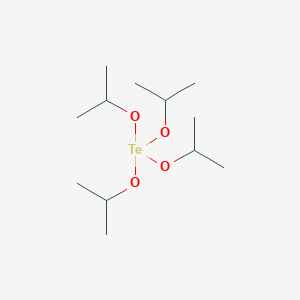

Tellurium(IV) isopropoxide is an organometallic compound with the chemical formula Te[OCH(CH₃)₂]₄. It is a clear yellow liquid that is primarily used in various industrial and research applications. The compound is known for its unique properties, including its ability to act as a precursor in the synthesis of other tellurium-based compounds .

Méthodes De Préparation

The synthesis of Tellurium(IV) isopropoxide typically involves the reaction of tellurium tetrachloride (TeCl₄) with isopropanol (C₃H₈O) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the following steps:

- Dissolution of tellurium tetrachloride in anhydrous isopropanol.

- Heating the mixture to reflux for several hours.

- Removal of the solvent under reduced pressure to obtain the desired product .

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Tellurium(IV) isopropoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium dioxide (TeO₂) under specific conditions.

Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas.

Substitution: The isopropoxy groups can be substituted with other alkoxy groups or ligands in the presence of suitable reagents.

Common reagents used in these reactions include hydrogen gas for reduction and various alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Tellurium Compounds

Tellurium(IV) isopropoxide is primarily used as a precursor for the synthesis of various tellurium-based compounds. It can undergo multiple chemical transformations, including oxidation to form tellurium dioxide (TeO₂) and reduction to yield elemental tellurium. Additionally, the isopropoxy groups can be substituted with other alkoxy groups in the presence of suitable reagents, allowing for the creation of diverse organometallic compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | TeO₂ | Controlled oxidation |

| Reduction | Elemental Te | Reducing agents (e.g., H₂) |

| Substitution | Various alkoxy derivatives | Presence of alkoxides |

Materials Science

Thin Film Production

One significant application of this compound is in the production of thin films through sol-gel processes. Research indicates that this compound can be utilized to fabricate tellurite (TeO₂) thin films, which are essential in optoelectronic devices due to their favorable optical properties . The sol-gel method allows for precise control over the film's composition and structure, leading to enhanced performance in applications such as sensors and photonic devices.

Case Study: Tellurite Thin Films

In a study conducted on the preparation of tellurite thin films from this compound, researchers reported successful synthesis with desirable optical characteristics. The films demonstrated high transparency and suitable refractive indices for optical applications, showcasing the compound's effectiveness as a precursor in material fabrication .

Biological Applications

Potential Antibacterial Properties

Recent investigations into the biological activities of this compound have revealed its potential as an antibacterial agent. Studies have shown that modified tellurium compounds exhibit significant antibacterial activity against Gram-negative bacteria such as Escherichia coli. The mechanism behind this activity may involve enzyme inhibition and reactive oxygen species (ROS) generation, leading to oxidative stress within bacterial cells .

Table 2: Biological Activity of Tellurium Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | E. coli | High |

| Modified tellurium compounds | Various Gram-negatives | Variable |

Industrial Applications

Catalysts and Reagents

this compound serves as a catalyst and reagent in various industrial processes, particularly in the synthesis of advanced materials. Its organometallic nature allows it to facilitate reactions that require specific electronic properties or coordination capabilities . The compound's ability to form stable complexes makes it valuable in the development of new materials for electronics and photonics.

Mécanisme D'action

The mechanism by which Tellurium(IV) isopropoxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

Reactive Oxygen Species (ROS) Generation: It may generate ROS, leading to oxidative stress and cellular damage

Comparaison Avec Des Composés Similaires

Tellurium(IV) isopropoxide can be compared with other similar compounds, such as:

Tellurium Ethoxide: Similar in structure but with ethoxy groups instead of isopropoxy groups.

Tetraphenylantimony(V) Methoxide: Another organometallic compound with different metal and ligand structures

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of advanced materials and its potential biological activities.

Activité Biologique

Tellurium(IV) isopropoxide (Te(OiPr)₄) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as a precursor in the synthesis of various tellurium compounds and materials. Its biological activity is an area of ongoing research, particularly regarding its interactions with biomolecules and potential applications in medicine.

Mechanisms of Biological Activity

The biological activity of tellurium compounds, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Tellurium(IV) compounds are known to inhibit specific enzymes involved in metabolic processes. For instance, they can inhibit cysteine proteases such as papain and cathepsin B, which are crucial for various physiological functions .

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, leading to cellular damage . This mechanism is significant in understanding the toxicological aspects of tellurium compounds.

- Interaction with Thiol Groups : Tellurium(IV) compounds exhibit a strong affinity for thiol groups in proteins, which can disrupt normal enzymatic functions and lead to cell death . This interaction is particularly noted in cysteine proteases, where tellurium(IV) compounds can effectively inactivate these enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Inhibition of Cysteine Proteases : Research has shown that organotelluranes, including derivatives of tellurium(IV), can inhibit cysteine proteases significantly more than their tellurium(VI) counterparts. The inhibition potency varies based on the organic moieties attached to the tellurium atom .

- Microbial Reduction Studies : A study demonstrated that anaerobic microbial cultures could reduce tellurate (Te(VI)) and tellurite (Te(IV)) to produce elemental tellurium nanoparticles. The reduction rate for Te(IV) was found to be seven times faster than that for Te(VI), indicating distinct biological interactions .

- Toxicity in Prokaryotes and Eukaryotes : Tellurium compounds have been shown to exert toxicity through interactions with cellular components, leading to oxidative stress and disruption of antioxidant defenses. The interaction between tellurium and selenium also modifies enzyme activities involved in detoxification processes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBAYXHEGHMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.